5-methoxy-2-phenyl-1H-indole

Description

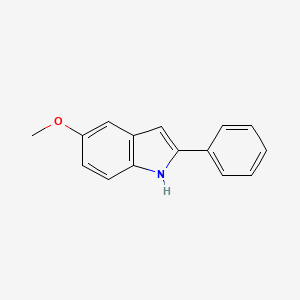

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYAWBZMLNSOBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303551 |

Source

|

| Record name | 5-methoxy-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26664852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5883-96-5 |

Source

|

| Record name | 5883-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-PHENYLINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methoxy-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-2-phenyl-1H-indole is a significant heterocyclic compound, forming the structural core of various biologically active molecules and serving as a key intermediate in the synthesis of pharmaceuticals and functional materials. The strategic placement of the methoxy group at the 5-position and the phenyl group at the 2-position of the indole nucleus imparts unique physicochemical properties that are leveraged in drug design and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, offering a detailed exploration of classic and modern methodologies. Each section delves into the mechanistic underpinnings, provides field-proven experimental protocols, and presents a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Classical Synthesis Pathways: The Fischer and Bischler-Möhlau Indole Syntheses

The Fischer and Bischler-Möhlau syntheses represent foundational methods for the construction of the indole ring system. While both are venerable, they offer distinct advantages and are governed by different mechanistic principles.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] For the synthesis of this compound, the logical starting materials are 4-methoxyphenylhydrazine and acetophenone.

The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[2] Under the influence of an acid catalyst, a[3][3]-sigmatropic rearrangement occurs, which is the key bond-forming step.[4] The choice of acid catalyst is critical; Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) and Lewis acids such as zinc chloride are commonly employed.[1][5] PPA is often favored for methoxy-substituted indoles as it can minimize side reactions like halogenation that can occur with hydrohalic acids.[5] The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine generally facilitates the cyclization.[5]

This protocol is based on the general principles of the Fischer indole synthesis and is adapted for the specific target molecule.

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add acetophenone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). The hydrazone can be isolated by precipitation with water and filtration, or used directly in the next step.

-

Indolization (Cyclization): To the flask containing the 4-methoxyphenylhydrazone of acetophenone (1 equivalent), add polyphosphoric acid (PPA) (typically 5-10 equivalents by weight). Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After completion of the reaction (typically 1-3 hours), carefully pour the hot reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Workflow for the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-halo-ketone and an excess of an aniline.[6] For the synthesis of this compound, this would involve the reaction of α-bromoacetophenone with 4-methoxyaniline.

The mechanism of the Bischler-Möhlau synthesis is thought to involve the initial formation of an α-arylamino ketone, which then reacts with a second equivalent of the aniline to form an enamine or an imine intermediate.[7] Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by elimination and tautomerization, yields the indole product.[6][7] The reaction is typically carried out at high temperatures and often requires a large excess of the aniline to serve as both a reactant and a solvent.[6] The harsh conditions can sometimes lead to low yields and unpredictable regioselectivity, which has limited its application compared to the Fischer synthesis.[6] However, modern variations using microwave irradiation have been shown to improve yields and reduce reaction times.[8]

This is a proposed protocol based on the general principles of the Bischler-Möhlau synthesis.

Materials:

-

α-bromoacetophenone

-

4-methoxyaniline

-

Lithium bromide (optional, as a catalyst for milder conditions)

-

Toluene or another high-boiling solvent (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) with a significant excess of 4-methoxyaniline (at least 3-4 equivalents). If using a catalyst, add lithium bromide (0.1-0.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the boiling point of 4-methoxyaniline or the co-solvent used. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solid forms, it can be collected by filtration. Otherwise, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the excess aniline, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caption: Key steps in the Bischler-Möhlau synthesis.

Modern Palladium-Catalyzed Synthesis Pathways

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, broader substrate scope, and often higher yields compared to classical methods. The Larock indole synthesis is a prominent example of a palladium-catalyzed route to indoles.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[9][10] For the synthesis of this compound, the starting materials would be a 2-halo-4-methoxyaniline (e.g., 2-iodo-4-methoxyaniline) and phenylacetylene.

The catalytic cycle of the Larock synthesis typically involves the oxidative addition of the o-haloaniline to a Pd(0) complex, followed by coordination and migratory insertion of the alkyne.[9] The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization where the aniline nitrogen attacks the vinylpalladium species, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.[9] The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the reaction. Palladium(II) acetate is a common precursor for the active Pd(0) catalyst.[9] The addition of a chloride source, such as lithium chloride, is often beneficial.[9]

This protocol is based on a reported procedure for the synthesis of the target molecule.

Materials:

-

2-iodo-4-methoxyaniline

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Reaction Setup: To a reaction vessel, add 2-iodo-4-methoxyaniline (1 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2 equivalents). Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by the addition of phenylacetylene (1.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 10 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 4:1 hexanes:dichloromethane) to afford this compound.[11]

Caption: Catalytic cycle of the Larock indole synthesis.

Comparative Analysis of Synthesis Pathways

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |

| Fischer Indole Synthesis | 4-methoxyphenylhydrazine, Acetophenone | PPA, H₂SO₄, or ZnCl₂ | High temperature (80-170 °C) | Generally good (can be >70%) | Readily available starting materials, robust and well-established. | Harsh acidic conditions, potential for side reactions (e.g., halogenation with HCl), may not be suitable for sensitive substrates. |

| Bischler-Möhlau Synthesis | α-bromoacetophenone, 4-methoxyaniline | Excess aniline, optional catalyst (e.g., LiBr) | High temperature (reflux) | Historically low, can be improved with microwave | One-pot reaction. | Harsh conditions, often requires a large excess of aniline, potential for low yields and poor regioselectivity.[6] |

| Larock Indole Synthesis | 2-iodo-4-methoxyaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | 100 °C | 73%[11] | Milder conditions, high regioselectivity, broad substrate scope. | Requires pre-functionalized starting materials (haloanilines), palladium catalyst can be expensive. |

Spectroscopic Data for this compound[11]

-

¹H NMR (300 MHz, CDCl₃): δ 8.22 (s, 1H), 7.61 (d, J = 7.2 Hz, 2H), 7.43-7.24 (m, 4H), 7.08 (s, 1H), 6.85 (d, J = 8.1, 1H), 6.74 (s, 1H), 3.85 (s, 3H).

-

¹³C NMR (75 MHz, CDCl₃): δ 154.4, 152.0, 138.5, 129.7, 128.1, 127.7, 125.0, 112.6, 111.6, 102.2, 99.8, 55.8.

-

Mass Spectrometry (EI): m/z 223 (M⁺, 100%), 199 (22%).

-

Infrared (KBr): ν 3424, 1476, 1215, 1150, 763, 737 cm⁻¹.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with its own set of advantages and limitations. The Fischer indole synthesis remains a powerful and direct method, particularly when using a non-halogenated acid catalyst like polyphosphoric acid to avoid side reactions. The Bischler-Möhlau synthesis, while historically significant, is often hampered by harsh conditions and lower yields, although modern modifications can improve its efficiency. For researchers seeking milder conditions and high regioselectivity, the palladium-catalyzed Larock indole synthesis presents an excellent modern alternative, provided the necessary pre-functionalized starting materials are accessible. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge and practical protocols to empower researchers in making an informed decision for the successful synthesis of this important indole derivative.

References

-

Larock indole synthesis. In Wikipedia. Retrieved from [Link]

-

Larock indole synthesis. In Grokipedia. Retrieved from [Link]

-

Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Retrieved from [Link]

-

Bischler–Möhlau indole synthesis. In Wikipedia. Retrieved from [Link]

-

Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2018). ACS Omega, 3(10), 12835-12842. Retrieved from [Link]

-

Larock indole synthesis. (n.d.). SciSpace. Retrieved from [Link]

-

Bischler-Möhlau Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Möhlau‐Bischler indole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. (1998). Journal of the American Chemical Society, 120(26), 6621–6622. Retrieved from [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). Chemeurope.com. Retrieved from [Link]

-

Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Bischler–Möhlau indole synthesis. (n.d.). SciSpace. Retrieved from [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2017). Angewandte Chemie International Edition, 56(39), 11945-11949. Retrieved from [Link]

-

Supporting Information. (n.d.). MPG.PuRe. Retrieved from [Link]

-

Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. (2022). Research Square. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

Core Molecular Profile and Physicochemical Characteristics

An In-Depth Technical Guide to the Physicochemical Properties of 5-methoxy-2-phenyl-1H-indole

For research scientists and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its potential application. This guide provides a detailed examination of this compound, a heterocyclic compound of interest due to its privileged 2-phenylindole scaffold. This document moves beyond a simple data sheet to offer insights into the synthesis, spectral characterization, reactivity, and analytical methodologies pertinent to this molecule, providing a holistic view for its application in research and discovery.

This compound (CAS No. 5883-96-5) is an aromatic heterocyclic organic compound. Its structure features a bicyclic indole core, comprising a fused benzene and pyrrole ring, substituted with a methoxy group at the 5-position and a phenyl group at the 2-position. This substitution pattern significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 5883-96-5 | [1] |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [2][3] |

| Appearance | Yellow to white solid | [2] |

| Boiling Point | 427.2°C at 760 mmHg | [2] |

| Density | 1.167 g/cm³ | [2] |

| Aqueous Solubility | <0.5 µg/mL (at pH 7.4) | [3] |

| Refractive Index | 1.65 | [2] |

| Storage Conditions | Store sealed in a dry environment at 2 to 8 °C | [2] |

Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation is paramount. The following spectroscopic data provide a detailed fingerprint for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are diagnostic, clearly resolving the aromatic protons and carbons of the indole and phenyl rings, as well as the characteristic methoxy group.

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.22 | s | - | 1H | N-H |

| 7.61 | d | 7.2 | 2H | Phenyl H (ortho) |

| 7.43 - 7.24 | m | - | 4H | Phenyl H (meta, para), Indole H |

| 7.08 | s | - | 1H | Indole H |

| 6.85 | d | 8.1 | 1H | Indole H |

| 6.74 | s | - | 1H | Indole H |

| 3.85 | s | - | 3H | -OCH₃ |

Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 154.4, 152.0, 138.5, 129.7 | Aromatic C |

| 128.1, 127.7, 125.0 | Aromatic C |

| 112.6, 111.6, 102.2, 99.8 | Aromatic C |

| 55.8 | -OCH₃ |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Key Data | Source |

|---|---|---|

| MS (EI) | m/z 223 (M⁺, 100%), 199 (22%) | [4] |

| IR (KBr, CDCl₃) | ν (cm⁻¹): 3424 (N-H stretch), 1476, 1215, 1150, 763, 737 |[4] |

Synthesis and Purification Workflow

The synthesis of 2-substituted indoles is well-established, with palladium-catalyzed methods offering a reliable route. A documented procedure for this compound highlights a palladium(II) acetate-catalyzed reaction, which provides a good yield and a clear pathway for obtaining the target compound.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a reported synthesis.[4]

-

Reaction Setup: In an appropriate reaction vessel, combine the starting aniline precursor (0.5 mmol scale) and phenylacetylene.

-

Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) to the mixture, constituting 5 mol% of the limiting reagent.

-

Reaction Execution: Allow the reaction to proceed at room temperature for approximately 10 hours, with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Purification: Upon completion, concentrate the reaction mixture and purify the crude product using silica gel column chromatography. Elute the column with a solvent system of 4:1 hexanes:dichloromethane.

-

Product Isolation: Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the electron-rich nature of the indole nucleus. The presence of the electron-donating methoxy group at the 5-position further activates the ring system towards electrophilic attack.

-

Electrophilic Substitution: Indoles typically undergo electrophilic substitution at the C3 position due to the stability of the resulting intermediate. However, in 2-substituted indoles like this one, the C3 position is sterically accessible and remains the primary site of reaction. The methoxy group at C5 enhances the nucleophilicity of the ring, facilitating reactions such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the C3, C4, and C6 positions.[5][6]

-

N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.

-

Stability: The compound is generally stable under standard laboratory conditions but should be protected from light. It is recommended to be stored in a sealed container in a refrigerator to prevent potential degradation over time.[2]

Analytical Methodologies

Accurate quantification of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for the analysis of indole derivatives.

Caption: Standard analytical workflows for the quantification of indole derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for routine quantification and purity analysis.[7][8]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile and water (acidified with 0.1% formic or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at approximately 280 nm.

-

Quantification: Generate a calibration curve using certified reference standards.

-

Rationale: Reversed-phase HPLC is ideal for separating moderately polar to nonpolar compounds. The acidic modifier in the mobile phase ensures the indole N-H is protonated, preventing interaction with residual silanols on the column and thus minimizing peak tailing.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides higher sensitivity and structural confirmation, which is particularly useful for identifying metabolites or trace impurities.[9][10]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Liquid-liquid extraction may be required for complex matrices.

-

Derivatization (Causality): The indole N-H proton can cause peak tailing and poor chromatographic performance on many GC columns. To mitigate this and improve thermal stability and volatility, derivatization is essential. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[7][10]

-

Evaporate the sample extract to dryness under a nitrogen stream.

-

Add BSTFA and a suitable solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.

-

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium.

-

Injector Temperature: 280-300°C.

-

Oven Program: Start at a lower temperature (e.g., 80-120°C), then ramp to a final temperature of 280-300°C.

-

MS Ionization: Electron Impact (EI) at 70 eV.

Biological and Toxicological Context

While this guide focuses on physicochemical properties, understanding the biological relevance is crucial for drug development professionals. The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.

-

Anticancer Potential: Derivatives of 2-phenylindole have been synthesized and evaluated as selective estrogen receptor modulators (SERMs) for hormone-dependent breast cancers.[11] Some have shown potent antiproliferative and pro-apoptotic activity in cancer cell lines.[11]

-

Anti-inflammatory Activity: Methoxy-substituted indoles have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of cyclooxygenase (COX) enzymes.[5]

-

Neuropharmacology: The 5-methoxyindole core is structurally related to the neurohormone melatonin and the neurotransmitter serotonin. While 5-methoxyindole itself has a low affinity for melatonin receptors, its derivatives are frequently explored for neurological applications.[12][13]

-

Metabolism: Specific metabolic pathways for this compound are not well-documented. However, based on related structures, likely metabolic routes in vivo would include hydroxylation of the aromatic rings (both phenyl and indole) and O-demethylation of the methoxy group, followed by conjugation for excretion.

Conclusion

This compound is a compound with a well-defined chemical profile. Its synthesis is achievable through established palladium-catalyzed methods, and its structure can be unequivocally confirmed by a combination of NMR, MS, and IR spectroscopy. Its reactivity is dominated by the electron-rich indole core, and robust analytical methods exist for its reliable quantification. The established biological relevance of the 2-phenylindole scaffold makes this molecule and its derivatives compelling candidates for further investigation in medicinal chemistry and drug discovery programs.

References

- Wiley-VCH. (n.d.). Supporting Information.

- National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-phenylindole. PubChem.

- PubMed Central. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection.

- National Institutes of Health. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis.

- BenchChem. (n.d.). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.

- BenchChem. (n.d.). Refinement of analytical methods for detecting 5-Methoxyindole.

- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).

- Clack, D. W., Jackson, A. H., Prasitpan, N., & Shannon, P. V. R. (1982). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, 909. doi:10.1039/P29820000909

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 5-Methoxyindole and Melatonin.

- People. (n.d.). 5883-96-5 | this compound.

- ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood.

- PubMed. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles.

- National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

- CAS 5883-96-5 | this compound. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. notulaebotanicae.ro [notulaebotanicae.ro]

- 5. soc.chim.it [soc.chim.it]

- 6. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Introduction: The Structural Significance of 5-methoxy-2-phenyl-1H-indole

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 5-methoxy-2-phenyl-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from neurotransmitters like serotonin to a vast array of pharmaceuticals. The specific derivative, this compound, combines this critical heterocyclic system with two key substituents that modulate its electronic properties and biological interactions. The methoxy group at the 5-position is a common feature in neuroactive compounds, while the phenyl group at the 2-position adds a significant hydrophobic domain, influencing receptor binding and metabolic stability.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering not just data, but the rationale behind the spectral patterns. We will delve into the characteristic chemical shifts, coupling constants, and the experimental protocols required for acquiring high-quality, reproducible data.

Molecular Structure and Numbering Convention

To effectively discuss the NMR data, a standardized numbering system for the indole ring is essential. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: IUPAC numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The spectrum of this compound is characterized by distinct signals for the indole core protons, the methoxy group, and the phenyl ring protons.

Causality Behind Chemical Shifts:

-

Indole N-H (H1): This proton is typically observed as a broad singlet at a very downfield position (δ > 8.0 ppm). Its deshielded nature is due to the aromaticity of the ring and its acidic character, which promotes solvent exchange, leading to signal broadening.

-

Indole Ring Protons (H3, H4, H6, H7): These protons resonate in the aromatic region (δ 6.5-7.7 ppm). Their precise shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group at C5 increases electron density, particularly at the ortho (C4, C6) and para (no proton) positions, causing an upfield shift for H4 and H6 compared to unsubstituted indole.

-

Phenyl Ring Protons: The five protons on the C2-phenyl group will appear in the aromatic region. The ortho-protons (H2'/H6') are typically the most deshielded due to their proximity to the indole ring. The meta- (H3'/H5') and para- (H4') protons often overlap, creating a complex multiplet.

-

Methoxy Protons (H8): The three protons of the methoxy group (-OCH₃) are shielded and appear as a sharp singlet far upfield (δ ~3.8 ppm), a highly characteristic signal for this functional group.

Table 1: Summary of ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| H1 (N-H) | ~8.22 | broad singlet | - | Highly deshielded, exchangeable with D₂O. |

| H2'/H6' (ortho-Ph) | ~7.61 | doublet (or m) | ~7.2 | Most deshielded of the phenyl protons.[1] |

| H3'/H4'/H5' (meta/para-Ph) | ~7.24-7.43 | multiplet | - | Overlapping signals from the phenyl ring.[1] |

| H4 | ~7.24-7.43 | doublet | J(H4,H6) ≈ 2.5 (meta) | Signal may overlap with phenyl protons.[1] |

| H7 | ~7.08 | doublet | J(H6,H7) ≈ 8.1 (ortho) | Ortho-coupled to H6.[1] |

| H6 | ~6.85 | doublet of doublets | J(H6,H7) ≈ 8.1, J(H4,H6) ≈ 2.5 | Coupled to both H7 (ortho) and H4 (meta).[1] |

| H3 | ~6.74 | singlet (or d) | J(H1,H3) ≈ 2-3 (long range) | Small coupling to N-H may be observed.[1] |

| H8 (-OCH₃) | ~3.85 | singlet | - | Characteristic sharp signal for the methoxy group.[1] |

| Note: Data is based on spectra recorded in CDCl₃ at 300 MHz and may vary slightly with solvent and field strength.[1] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state (hybridization, substituent effects). With proton decoupling, each unique carbon appears as a singlet.

Causality Behind Chemical Shifts:

-

Indole Ring Carbons: The carbons of the indole ring typically resonate between δ 100 and 155 ppm.

-

C2 and C7a: C2 is significantly deshielded due to its attachment to the electronegative nitrogen and the phenyl group. C7a, at the bridgehead, is also downfield.

-

C5: The direct attachment of the electronegative oxygen atom of the methoxy group causes a strong deshielding effect, pushing the C5 signal significantly downfield (δ > 150 ppm).[1]

-

C3: This carbon is typically the most shielded of the pyrrole ring carbons, appearing around δ 100 ppm.[1]

-

-

Phenyl Ring Carbons: The phenyl carbons resonate in the typical aromatic region of δ 125-139 ppm. The carbon attached to the indole ring (C1') is a quaternary carbon and often shows a lower intensity signal.

-

Methoxy Carbon (C8): This sp³-hybridized carbon is highly shielded and appears far upfield, typically around δ 55-56 ppm.[1]

Table 2: Summary of ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) | Assignment Notes |

| C5 | ~154.4 | Strongly deshielded by the attached -OCH₃ group.[1] |

| C2 | ~152.0 | Deshielded by nitrogen and the phenyl substituent.[1] |

| C7a | ~138.5 | Bridgehead carbon adjacent to nitrogen.[1] |

| C1' (ipso-Ph) | ~129.7 | Quaternary carbon, may have lower intensity.[1] |

| C3a | ~128.1 | Bridgehead carbon.[1] |

| C2'/C6' (ortho-Ph) | ~127.7 | Phenyl carbons. |

| C3'/C4'/C5' (meta/para-Ph) | ~125.0 | Phenyl carbons, may be overlapping.[1] |

| C4 | ~112.6 | Shielded by the electron-donating effect of -OCH₃.[1] |

| C7 | ~111.6 | Indole carbon.[1] |

| C6 | ~102.2 | Shielded by the electron-donating effect of -OCH₃.[1] |

| C3 | ~99.8 | Typically the most shielded indole ring carbon.[1] |

| C8 (-OCH₃) | ~55.8 | Characteristic upfield signal for the methoxy carbon.[1] |

| Note: Data is based on spectra recorded in CDCl₃ at 75 MHz and may vary slightly with solvent and field strength.[1] |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data requires careful sample preparation and parameter selection. This protocol provides a self-validating system for the routine analysis of this compound.

Workflow Diagram:

Sources

IR and mass spectrometry of 5-methoxy-2-phenyl-1H-indole

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 5-methoxy-2-phenyl-1H-indole

Authored by: A Senior Application Scientist

Foreword: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug discovery. The introduction of substituents, such as a methoxy group at the 5-position and a phenyl group at the 2-position, as in this compound, profoundly influences the molecule's physicochemical properties, metabolic stability, and biological activity. A thorough understanding of the analytical techniques used to characterize these molecules is paramount for researchers in pharmaceutical development and related fields. This guide provides an in-depth exploration of the infrared (IR) spectroscopy and mass spectrometry (MS) of this compound, offering both theoretical insights and practical, field-proven methodologies.

Synthesis of this compound: A Plausible Approach

While numerous methods for indole synthesis exist, the Fischer indole synthesis remains a robust and widely applicable strategy. For the targeted synthesis of this compound, a plausible and efficient route involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with acetophenone.

Proposed Synthetic Workflow

The synthesis can be conceptualized in two primary stages: the formation of a hydrazone intermediate followed by an acid-catalyzed intramolecular cyclization and rearrangement.

A Strategic Guide to the Biological Activity Screening of Novel 5-Methoxy-2-Phenyl-1H-Indole Derivatives

An In-Depth Technical Guide

Introduction: The 5-Methoxy-2-Phenyl-1H-Indole Scaffold as a Privileged Structure

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] When functionalized with a methoxy group at the 5-position and a phenyl ring at the 2-position, the resulting this compound scaffold becomes a "privileged structure," a framework known to bind to multiple, diverse biological targets. This versatility has driven significant research into its derivatives, revealing a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

The strategic placement of the 5-methoxy group, a common feature in neuroactive compounds like serotonin, profoundly influences the molecule's electronic properties and its ability to form key interactions with biological macromolecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic screening of novel derivatives of this scaffold. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for identifying and characterizing lead compounds.

Part 1: Anticancer Activity Screening

A significant body of research highlights the antiproliferative and anticancer activities of 5-methoxyindole derivatives.[2] These compounds have been shown to interfere with various molecular targets crucial for cancer cell survival and proliferation, including tubulin polymerization and protein kinases.[5]

Quantitative Comparison of Antiproliferative Activity

The initial step in anticancer screening is to determine the cytotoxic potential of the novel derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source(s) |

| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | [2] |

| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | [2] | ||

| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | [2] | ||

| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | [2] |

| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | [2] | ||

| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | [2] | ||

| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | [2] |

| 4e | Substituted N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2.0 (Average) | Staurosporine | Varies | [5] |

Expert Insight: The data clearly indicates that hybridization of the 5-methoxyindole scaffold, for example with an isatin moiety, can yield compounds with potent, broad-spectrum antiproliferative activity, often significantly exceeding that of standard chemotherapeutic agents like Sunitinib.[2] The choice of cell lines should represent diverse cancer types (e.g., breast, colon, lung) to assess the breadth of activity.

Mechanisms of Anticancer Action

Understanding the mechanism is critical for further development. 5-methoxyindole derivatives have been shown to induce cell cycle arrest and apoptosis through modulation of key signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability.[5]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity Screening

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[7] Screening for these properties is crucial, especially given the rising threat of multidrug-resistant pathogens.

Screening Strategy and Rationale

The primary screen should involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. This panel should include:

-

Gram-positive bacteria: Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA)[1][7]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[1][3]

Expert Insight: Studies have shown that for some indole derivatives, Gram-negative bacteria may be more susceptible than Gram-positive bacteria.[3] The inclusion of resistant strains like MRSA and fluconazole-resistant C. krusei is essential to identify compounds with novel mechanisms of action or the ability to overcome existing resistance.[7]

Experimental Protocol: Microbroth Dilution for MIC Determination

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the corresponding broth. Final concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a reference drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, making the discovery of novel anti-inflammatory agents a high priority. Indole derivatives have been shown to modulate key inflammatory pathways, including the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-6.[4][8]

Mechanism of Action: Targeting Inflammatory Mediators

A common screening approach is to use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells) as an in vitro model of inflammation. LPS triggers a signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of NO and prostaglandins, respectively.[4] Many anti-inflammatory compounds act by inhibiting the master regulator of this process, the NF-κB signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[4]

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

References

- The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Rel

- Comparative Analysis of 5-Methoxyindole Derivatives as Antiprolifer

- Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences.

- A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine. Benchchem.

- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PubMed Central (PMC).

- Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry.

- Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in n

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- Application Notes and Protocols for 5-Methyl-2-phenyl-1H-indole Deriv

- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 5-methoxy-2-phenyl-1H-indole compounds

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-2-Phenyl-1H-Indole Compounds

Introduction

The this compound scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules.[1] These compounds have garnered significant attention, particularly in the realm of oncology, due to their potent cytotoxic effects against various cancer cell lines.[2][3] This technical guide provides a comprehensive exploration of the core mechanism of action of this class of compounds, delving into their primary molecular targets, the ensuing cellular consequences, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of therapeutic agents.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The principal mechanism through which many this compound derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[4][5][6][7] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[6] Consequently, agents that interfere with microtubule function are effective antimitotic drugs.

This compound compounds, particularly a subclass known as Arylthioindoles (ATIs), are potent inhibitors of tubulin assembly.[4] They bind to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[4][5][7] This binding interaction is non-covalent and leads to the destabilization of the microtubule network. The 2-phenyl group is a key feature for this activity, providing a better metabolic profile compared to derivatives with an ester function at this position.[4]

The inhibition of tubulin polymerization by these compounds leads to a cascade of cellular events, culminating in apoptosis. The disruption of the mitotic spindle apparatus during cell division is a primary consequence, causing cells to arrest in the G2/M phase of the cell cycle.[4][6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Figure 1: Core Mechanism of Action Pathway

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by their substitution patterns.[2] The 5-methoxy group on the indole ring is a recurring motif in many potent compounds and is considered crucial for their interaction with molecular targets.[2]

| Compound ID | Key Structural Features | Target/Cell Line | IC50 (µM) | Reference |

| ATI 3 | 2-phenyl-1H-indole | Tubulin Assembly | 3.3 | [4] |

| MCF-7 | 0.052 | [4] | ||

| 33 | This compound derivative | SAG-induced Hedgehog signaling | 0.019 | [4] |

| 44 | This compound derivative | SAG-induced Hedgehog signaling | 0.072 | [4] |

| 5m | Indole derivative with C-6 methoxy group | Tubulin Polymerization | 0.37 | [5] |

| 3e | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Cell Growth) | 0.035 | [7] |

| Tubulin Polymerization | 1.5 | [7] | ||

| 36 | 7-methoxy substituted indole | Tubulin Assembly | 1.1 | [8] |

Table 1: Summary of Structure-Activity Relationship Data for select this compound and related compounds.

As evidenced by the data, modifications to the indole core and the 2-phenyl ring can significantly impact potency. For instance, the addition of a 3-formyl group and a methoxy group on the 2-phenyl ring, as seen in compound 3e , results in nanomolar cytotoxic activity.[7] Similarly, the position of the methoxy group on the indole ring is critical, with 6- and 7-methoxy substitutions showing potent inhibition of tubulin polymerization.[5][8]

Secondary and Emerging Mechanisms of Action

While tubulin inhibition is the most well-documented mechanism, evidence suggests that the 5-methoxy-indole scaffold can engage other biological targets, highlighting its potential for polypharmacology.

-

Modulation of Inflammatory Pathways: Certain 5-methoxyindole derivatives have demonstrated anti-inflammatory properties. For example, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine has been shown to inhibit TLR signaling pathways (both MyD88- and TRIF-dependent), leading to a reduction in the expression of inflammatory genes.[9] Furthermore, 5-methoxytryptophan, a metabolite of L-tryptophan, controls the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumorigenesis.[10] It has also been shown to block the TLR2-MyD88-TRAF6 signaling pathway.[11]

-

Allosteric Enzyme Inhibition: Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as substrate-specific allosteric inhibitors of the linoleate oxygenase activity of ALOX15, an enzyme implicated in inflammation and cancer.[12][13] This suggests a mechanism distinct from direct competitive inhibition at the active site.

-

Serotonin Receptor Affinity: Given the structural similarity of the 5-methoxyindole core to serotonin (5-hydroxytryptamine), it is plausible that some derivatives may interact with serotonin receptors, potentially modulating serotonergic signaling pathways.[1]

Experimental Methodologies for Mechanistic Elucidation

A combination of in vitro assays is essential to comprehensively characterize the .

Figure 2: Experimental Workflow for Mechanistic Studies

Detailed Experimental Protocols

1. Tubulin Polymerization Assay

-

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro. Polymerization is monitored by an increase in absorbance or fluorescence.

-

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the tubulin solution. Include positive (e.g., colchicine) and negative (vehicle control) controls.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Protocol:

-

Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Conclusion

This compound compounds primarily exert their potent anticancer effects by acting as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The 5-methoxy group is a key determinant of this activity, and further structural modifications provide a rich landscape for optimizing potency and selectivity. While tubulin inhibition remains the central mechanism, emerging evidence of their ability to modulate inflammatory pathways and other enzymatic targets suggests a broader therapeutic potential for this versatile chemical scaffold. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of this compound derivatives as next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methoxytryptophan Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of the 5-Methoxy-2-Phenyl-1H-Indole Scaffold

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] This guide delves into the specific therapeutic potential of the 5-methoxy-2-phenyl-1H-indole scaffold, a synthetically accessible and highly versatile core. By dissecting its chemical synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas—including neuroprotection, oncology, and anti-inflammatory applications—this document provides a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the causality behind experimental designs, present validated protocols, and synthesize data to illuminate the path from scaffold design to potential clinical application.

The Architectural Significance of the this compound Core

The indole scaffold, a bicyclic structure fusing a benzene ring to a pyrrole ring, offers a unique electronic and structural landscape for molecular interactions.[4] The this compound derivative introduces three key features that significantly influence its pharmacological profile:

-

The Indole Nucleus: Provides a rigid, planar system capable of participating in π-π stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions. Its electron-rich nature makes it a good nucleophile.[1][4]

-

The 5-Methoxy Group: This electron-donating group at the C5 position is a common feature in neuroactive compounds like serotonin and melatonin.[1] It enhances the electron density of the indole ring, modulating its reactivity and providing a key hydrogen bond acceptor site, which has proven crucial for specific biological targets.[5][6]

-

The 2-Phenyl Group: The attachment of a phenyl ring at the C2 position extends the aromatic system, creating opportunities for further functionalization and influencing the molecule's overall conformation and target-binding affinity. This substitution is integral to the scaffold's documented anticancer and anti-inflammatory properties.[6][7]

Synthetic Blueprint: The Fischer Indole Synthesis

The most robust and widely adopted method for constructing the 2-phenyl-1H-indole core is the Fischer indole synthesis, a classic reaction involving the acid-catalyzed cyclization of a phenylhydrazone.[7] This approach offers high versatility, allowing for diverse substitutions on both the indole nucleus and the C2-phenyl ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines the general principles for synthesizing the core scaffold, which can be adapted based on the desired substitutions.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Acetophenone

-

Glacial Acetic Acid or other suitable acid catalyst (e.g., polyphosphoric acid)

-

Ethanol

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Formation of Phenylhydrazone (Intermediate):

-

Dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Add a base (e.g., sodium acetate) to neutralize the hydrochloride and free the hydrazine.

-

To this solution, add acetophenone (1 equivalent).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the corresponding phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).[7]

-

-

Indolization (Acid-Catalyzed Cyclization):

-

To the flask containing the phenylhydrazone, add glacial acetic acid, which serves as both the solvent and the acid catalyst.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the ring-closure reaction should be monitored by TLC until the starting hydrazone is consumed.[7]

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to ambient temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Filter the solid, wash with water to remove excess acid, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.[7]

-

Visualization of Synthetic Workflow

Caption: Workflow for the Fischer Indole Synthesis of the target scaffold.

Therapeutic Frontiers and Mechanistic Insights

The this compound scaffold has emerged as a promising candidate in several key therapeutic areas. Its efficacy is rooted in its ability to selectively interact with critical biological targets.

Neuroprotective Applications in Neurodegenerative Disease

Indole-based compounds are actively being investigated for neurodegenerative disorders like Alzheimer's and Parkinson's disease, which are often characterized by oxidative stress, mitochondrial dysfunction, and protein misfolding.[2][3]

Mechanism of Action: Targeting Mitochondrial Complex I A key neuroprotective mechanism for this scaffold involves the modulation of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[5][8]

-

Inhibition at the FMN Site: Derivatives of this scaffold have been shown to target a unique binding site—the Flavin mononucleotide (FMN) site—of mitochondrial complex I.[5]

-

Reduction of Oxidative Stress: Complex I is a primary source of reactive oxygen species (ROS) within the cell. By interacting with the FMN site, these indole compounds can mitigate the overproduction of ROS, thereby reducing the oxidative stress that contributes to neuronal damage and apoptosis in Alzheimer's disease.[5][8]

The 5-methoxy group on the indole ring has been identified as a critical structural feature for this neuroprotective activity, likely by forming key hydrogen bonds within the FMN binding pocket.[5]

Caption: Proposed neuroprotective mechanism via mitochondrial complex I inhibition.

Anticancer Activity

The 2-phenyl-indole scaffold is a well-established pharmacophore in oncology, with derivatives showing potent activity against a range of cancer cell lines.[7][9][10]

Mechanisms of Action: Multi-Target Inhibition The anticancer effects of this scaffold are often multifactorial, involving the inhibition of key proteins required for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-targeting agents. They can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is essential for mitosis. This leads to cell cycle arrest and apoptosis.[9]

-

Kinase Inhibition: Many indole derivatives function as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11][12] Overactivation of EGFR is a common driver in many cancers. By blocking its activity, these compounds can shut down downstream pro-survival signaling pathways like PI3K/Akt.

Structure-activity relationship (SAR) studies have revealed that the presence of a methoxy group is favorable for cytotoxic activity.[9] Furthermore, substitution at the N-1 position of the indole ring can dramatically enhance potency.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic potential.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (5-methoxy-2-phenyl-indole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well microplate, multichannel pipette, plate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases. The this compound scaffold has demonstrated significant potential as an anti-inflammatory agent by targeting enzymes central to the inflammatory cascade.

Mechanism of Action: Inhibition of Pro-Inflammatory Enzymes

-

Selective COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. SAR studies have shown that the 5-methoxy-2-phenyl-indole core can be optimized for potent and selective inhibition of COX-2 over the constitutive COX-1 isoform.[6] Molecular modeling suggests the methylsulfonyl group on the C2-phenyl ring can orient into the secondary pocket of the COX-2 active site, conferring selectivity.[6]

-

Allosteric Inhibition of ALOX15: 15-Lipoxygenase (ALOX15) is another enzyme involved in inflammation. Certain 2-arylindole derivatives have been found to be selective, allosteric inhibitors of its linoleate oxygenase activity.[14] The inhibitor binds to the substrate-binding pocket of one monomer in the ALOX15 dimer, inducing conformational changes in the second monomer that alter its catalytic activity.[14][15]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Synthesized Structure-Activity Relationship (SAR) Data

The therapeutic efficacy and selectivity of the this compound scaffold are highly dependent on its substitution pattern. The following table summarizes key SAR insights gathered from multiple studies.

| Position of Substitution | Substituent | Observed Impact on Biological Activity | Therapeutic Area | Reference |

| C5 (Indole Ring) | -OCH₃ (Methoxy) | Crucial for activity. Enhances neuroprotective effects and contributes to optimal COX-2 selectivity. Favorable for cytotoxicity. | Neuroprotection, Anti-inflammatory, Anticancer | [5][6][9] |

| N1 (Indole Ring) | -CH₃ (Methyl) | Significantly enhances potency (up to 60-fold increase observed in some studies). | Anticancer | [9] |

| C2-Phenyl Ring | 4-SO₂CH₃ (Methylsulfonyl) | Confers high selectivity for COX-2 by binding in the secondary pocket of the enzyme. | Anti-inflammatory | [6] |

| C2-Phenyl Ring | 4-OH (Hydroxyl) | Important for neuroprotective activity , likely involved in hydrogen bonding at the target site. | Neuroprotection | [5] |

Conclusion and Future Trajectory

The this compound scaffold represents a highly promising and druggable chemical entity with validated potential across multiple therapeutic domains. Its synthetic tractability via the Fischer indole synthesis allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Key Takeaways:

-

Versatility: This core scaffold demonstrates potent activity as a neuroprotectant, an anticancer agent, and an anti-inflammatory compound.

-

Defined Mechanisms: Its biological effects are linked to well-defined molecular targets, including mitochondrial complex I, tubulin, EGFR, and COX-2.

-

Clear SAR: The roles of key substituents, particularly the 5-methoxy group, are well-established, providing a clear rationale for future lead optimization.

Future research should focus on expanding the chemical library of this scaffold to probe new targets, conducting in-depth preclinical evaluations (including ADME-Tox profiling and in vivo efficacy studies) for the most promising leads, and ultimately advancing these compounds toward clinical development to address unmet needs in oncology, neurodegeneration, and inflammatory diseases.

References

- A Comparative Analysis of the Biological Activities of 5-Methoxy-1H-indol-2-amine and its Carboxylic Acid Analog. (n.d.). Benchchem.

- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (n.d.). MDPI.

- Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. (n.d.). PMC - NIH.

- 5-methoxy-2-(4-methoxyphenyl)-1H-indole. (n.d.). Chemical Synthesis Database.

- Application Notes and Protocols for 5-Methyl-2-phenyl-1H-indole Derivatives. (n.d.). Benchchem.

- 5-Methoxyindole synthesis. (n.d.). ChemicalBook.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central.